molecular formula C9H5F2NO4 B15340938 (E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid

(E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid

Cat. No.: B15340938
M. Wt: 229.14 g/mol
InChI Key: FAEBGVPWSVHUBL-OWOJBTEDSA-N
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Description

(E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a nitro group, two fluorine atoms, and a carboxylic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluoro-5-nitrobenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the this compound.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Reduction: Formation of (E)-3-(2,3-difluoro-5-aminophenyl)prop-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Esterification: Formation of esters such as (E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoate.

Scientific Research Applications

(E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or resistance to degradation.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,3-dichloro-5-nitrophenyl)prop-2-enoic acid: Similar structure but with chlorine atoms instead of fluorine.

    (E)-3-(2,3-difluoro-5-methylphenyl)prop-2-enoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid is unique due to the combination of its nitro and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and its ability to interact with specific molecular targets.

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(2,3-difluoro-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-7-4-6(12(15)16)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

FAEBGVPWSVHUBL-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)F)[N+](=O)[O-]

Origin of Product

United States

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